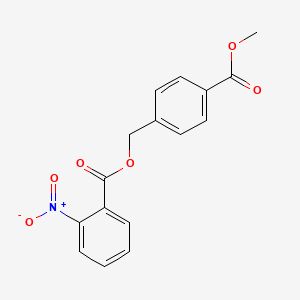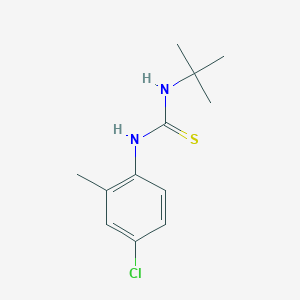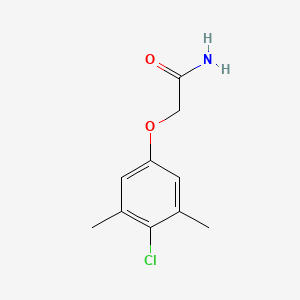![molecular formula C20H16ClNO2 B5778455 N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide, also known as BZP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZP belongs to the class of benzamides and has been found to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide is not fully understood. However, studies have suggested that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide can induce apoptosis (cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in lab experiments is its relatively low toxicity. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to have a low toxicity profile in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-3-chlorobenzamide. One area of interest is the development of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide, which could provide insights into the development of new drugs targeting similar pathways. Additionally, further research is needed to determine the safety and efficacy of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide involves the reaction between 4-(benzyloxy)aniline and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under reflux conditions.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide exhibits anti-inflammatory, antioxidant, and anticancer properties. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-chloro-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-17-8-4-7-16(13-17)20(23)22-18-9-11-19(12-10-18)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIBPFMUDWCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)


![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)


![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
